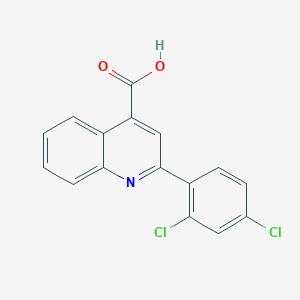

2-(2,4-Dichlorophenyl)quinoline-4-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(2,4-Dichlorophenyl)quinoline-4-carboxylic acid is a chemical compound with the molecular formula C16H9Cl2NO2 and a molecular weight of 318.15 g/mol . It is a quinoline derivative, characterized by the presence of a quinoline ring system substituted with a 2,4-dichlorophenyl group and a carboxylic acid group at the 4-position. This compound is primarily used in research settings and is not intended for diagnostic or therapeutic use .

Méthodes De Préparation

The synthesis of 2-(2,4-Dichlorophenyl)quinoline-4-carboxylic acid can be achieved through various synthetic routes. One common method involves the Friedländer synthesis, which typically uses substituted o-aminoacetophenone derivatives and enolisable ketones in the presence of a catalyst such as molecular iodine in ethanol . Another method involves the use of anthranilic acid derivatives under specific reaction conditions

Analyse Des Réactions Chimiques

2-(2,4-Dichlorophenyl)quinoline-4-carboxylic acid undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form quinoline derivatives with different oxidation states.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

Common reagents used in these reactions include molecular iodine, zinc oxide, and various acids or bases depending on the desired transformation . The major products formed from these reactions vary based on the specific conditions and reagents used.

Applications De Recherche Scientifique

2-(2,4-Dichlorophenyl)quinoline-4-carboxylic acid has several applications in scientific research, including:

Mécanisme D'action

The mechanism of action of 2-(2,4-Dichlorophenyl)quinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. In biological systems, it has been shown to affect cell cycle regulation by increasing the proportion of cells in the G2/M phase . This effect is dose-dependent and involves the modulation of various signaling pathways related to cell growth and apoptosis.

Comparaison Avec Des Composés Similaires

2-(2,4-Dichlorophenyl)quinoline-4-carboxylic acid can be compared with other similar compounds, such as:

2-(2,5-Dichlorophenyl)quinoline-4-carboxylic acid: Similar in structure but with a different substitution pattern on the phenyl ring.

2-(2,4-Dimethylphenyl)quinoline-4-carboxylic acid: Contains methyl groups instead of chlorine atoms, leading to different chemical properties and reactivity.

2-Phenylquinoline-4-carboxylic acid: Lacks the dichloro substitution, making it less reactive in certain chemical reactions.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.

Activité Biologique

2-(2,4-Dichlorophenyl)quinoline-4-carboxylic acid is a derivative of quinoline that has garnered attention for its diverse biological activities. Quinoline derivatives are known for their roles in medicinal chemistry, exhibiting various pharmacological properties, including antibacterial, antiviral, anti-inflammatory, and anticancer activities. This article focuses on the biological activity of this specific compound, summarizing its effects based on recent research findings.

Antibacterial Activity

Research indicates that quinoline-4-carboxylic acid derivatives exhibit significant antibacterial properties. A study evaluated a series of 2-(2'-substituted)-phenyl-quinoline-4-carboxylic acid derivatives for their antibacterial activity against several bacterial strains, including Staphylococcus aureus, Escherichia coli, and Bacillus subtilis. Among the tested compounds, one derivative showed notable activity against E. coli with a LogP value suggesting higher lipophilicity correlating with increased antibacterial efficacy .

| Compound | Bacterial Strain | Activity Level |

|---|---|---|

| 5a | S. aureus | Significant |

| 5a | B. subtilis | Significant |

| 5b | MRSA | Moderate |

| 5a | E. coli | Most Active |

| 5b | P. aeruginosa | Weak |

Anticancer Activity

The anticancer potential of quinoline derivatives has also been explored extensively. A recent study reported that certain derivatives exhibited antiproliferative effects with IC50 values lower than that of standard drugs like Doxorubicin. For instance, one compound demonstrated an IC50 of 0.22 µM against EGFR kinase, indicating potent inhibitory activity and suggesting its potential as a therapeutic agent in cancer treatment .

The mechanism by which these compounds exert their anticancer effects includes inducing apoptosis and cell cycle arrest. Specifically, treatment with certain derivatives led to significant G1 phase arrest and upregulation of apoptotic markers such as p53 and caspase-9 .

Antimicrobial and Morphogenetic Effects

In addition to antibacterial properties, some derivatives have shown promising antifungal activity against various fungi strains. A study highlighted that specific quinoline-4-carboxylic acid derivatives could induce morphological changes in fungal cells, leading to increased permeability of the plasma membrane and affecting cell viability .

Antileishmanial Activity

The antileishmanial effects of quinoline derivatives have also been documented. One study noted that certain compounds exhibited IC50 values ranging from 7.96 to 925.93 µM against Leishmania species, with mechanisms involving interference in the parasite's oxidative stress defense pathways .

Propriétés

IUPAC Name |

2-(2,4-dichlorophenyl)quinoline-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H9Cl2NO2/c17-9-5-6-11(13(18)7-9)15-8-12(16(20)21)10-3-1-2-4-14(10)19-15/h1-8H,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMLWDSDCNDDYFE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC(=N2)C3=C(C=C(C=C3)Cl)Cl)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H9Cl2NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.